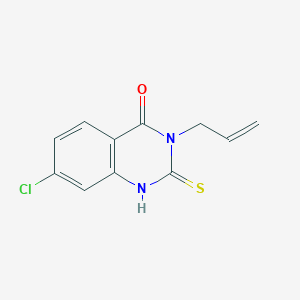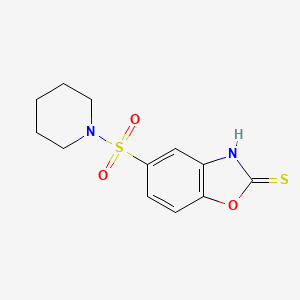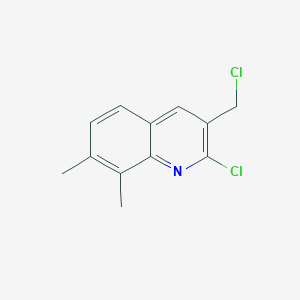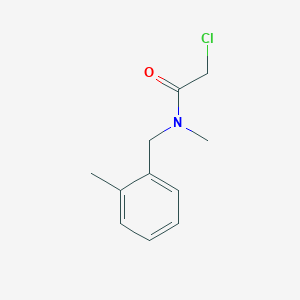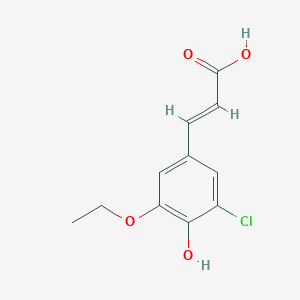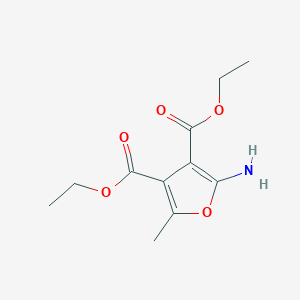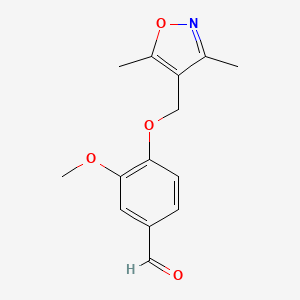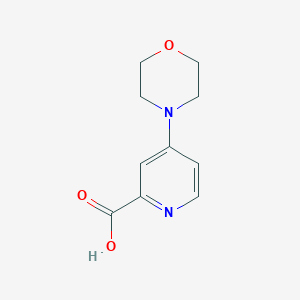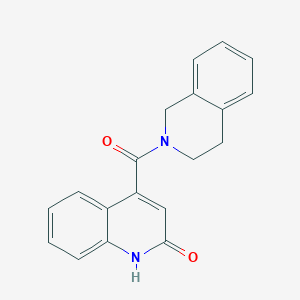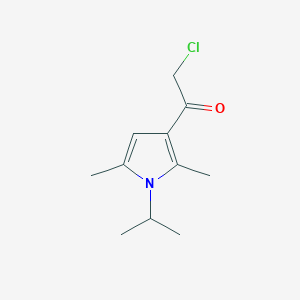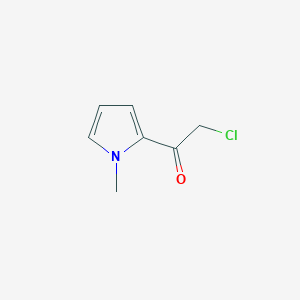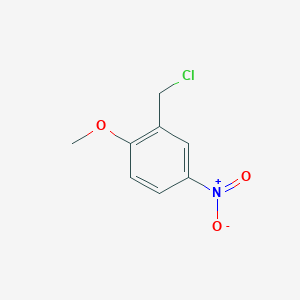
(5-Chlorothiophen-2-ylmethyl)-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chlorothiophen-2-ylmethyl)-methyl-amine: is an organic compound with the molecular formula C6H8ClNS and a molecular weight of 161.65 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom at the 5-position and a methylamine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine typically involves the reaction of 5-chlorothiophene-2-carboxaldehyde with methylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Chlorothiophen-2-ylmethyl)-methyl-amine can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: (5-Chlorothiophen-2-ylmethyl)-methyl-amine is used as a building block in the synthesis of more complex organic molecules. It is employed in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules. It serves as a probe to investigate enzyme-substrate interactions and receptor binding studies.
Medicine: It is explored for its antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-ylmethyl)-methyl-amine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. It can also bind to receptors and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
- (5-Chlorothiophen-2-yl)methanamine
- (5-Chlorothiophen-2-yl)ethylamine
- (5-Chlorothiophen-2-yl)propylamine
Uniqueness: (5-Chlorothiophen-2-ylmethyl)-methyl-amine is unique due to the presence of both a chlorine atom and a methylamine group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFSUSWOXAUPJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368943 |
Source


|
| Record name | 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70696-37-6 |
Source


|
| Record name | 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


